molecular formula C19H23N3O4S B2993496 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1396713-66-8

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2993496
CAS No.: 1396713-66-8
M. Wt: 389.47
InChI Key: OYSLBZJZWVIAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic small molecule featuring a piperidine core modified with isonicotinoyl and 2-methoxybenzenesulfonamide moieties. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly for the design and study of novel therapeutic agents. Compounds incorporating piperidine and sulfonamide groups are frequently investigated for their potential to interact with central nervous system targets. For instance, structurally related piperidine-based molecules have been developed as potent and selective 5-HT2A receptor inverse agonists, showing promise in models of antipsychotic activity . Similarly, benzenesulfonamide derivatives have demonstrated potent anti-tumor effects by inducing ferroptosis, a form of programmed cell death, through the inhibition of key pathways like KEAP1-NRF2-GPX4 . The inclusion of the isonicotinoyl group may suggest potential for targeting enzymatic or receptor sites. Researchers can utilize this compound as a chemical scaffold or building block in hit-to-lead optimization campaigns, for probing structure-activity relationships (SAR), or as a reference standard in bio-screening assays. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-4-2-3-5-18(17)27(24,25)21-14-15-8-12-22(13-9-15)19(23)16-6-10-20-11-7-16/h2-7,10-11,15,21H,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLBZJZWVIAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-isonicotinoylpiperidine. This can be achieved by reacting piperidine with isonicotinic acid chloride in the presence of a base such as triethylamine.

    Alkylation: The piperidine intermediate is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated piperidine with 2-methoxybenzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group on the isonicotinoyl moiety, converting it to an amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic applications could be explored, particularly in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound could interfere with key biological pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its isonicotinoyl-piperidine substituent, which differentiates it from other benzenesulfonamides. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-((1-Isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide (Target Compound) 2-Methoxybenzenesulfonamide (1-Isonicotinoylpiperidin-4-yl)methyl Unknown (inferred kinase/receptor modulation) -
2-Chloro-4-fluoro-N-(1-isonicotinoylpiperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide (13k) Chloro-fluoro-benzenesulfonamide Isonicotinoyl-piperidine + dihydropyrimidinyl Herbicidal (ureidopyrimidine class)
Tamsulosin Hydrochloride 2-Methoxybenzenesulfonamide (R)-5-[2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl] α1-Adrenoceptor antagonist (BPH treatment)
N-(5-Chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide (5a) 2-Methoxybenzenesulfonamide 5-Chloro-2-hydroxyphenyl Enzyme inhibition (WD repeat-containing protein)
5-(6-Chloro-8-(((2-ethylpyridin-4-yl)methyl)amino)-2-methylimidazo[1,2-b]pyridazin-3-yl)-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (10) 2-Methoxybenzenesulfonamide Imidazo-pyridazine + ethylpyridine PI4KB kinase inhibitor

Pharmacological and Physicochemical Properties

Receptor Selectivity: Tamsulosin’s α1-adrenoceptor selectivity arises from its ethoxyphenoxyethylamino-propyl chain, which enhances hydrophobic interactions with receptor subtypes . In contrast, the target compound’s isonicotinoyl-piperidine group may favor hydrogen bonding or π-stacking with kinases or other enzymes.

Solubility and Bioavailability: The methoxy group in all compounds improves lipid solubility, but bulky substituents (e.g., isonicotinoyl-piperidine in the target compound) may reduce oral bioavailability compared to simpler analogs like 5a .

Enzyme Inhibition :

  • Compound 10 ’s imidazo-pyridazine moiety enhances kinase binding affinity, suggesting that heterocyclic additions to the sulfonamide core are critical for targeting specific enzymes .

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, an isonicotinoyl moiety, and a methoxybenzenesulfonamide group, which contribute to its diverse biological effects.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as a selective inhibitor of certain kinases, particularly those implicated in oncogenic processes.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits selective inhibition against specific kinases, which are critical in cancer progression and cell proliferation.
  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cell lines, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can halt the cell cycle, preventing cancer cells from proliferating.

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines. The following table summarizes its effects:

Cell Line GI50 (μM) Mechanism
GIST-T10.021c-KIT signaling inhibition
GIST-8820.043Apoptosis induction
A375 (melanoma)0.035Cell cycle arrest
MCF-7 (breast cancer)0.050Kinase inhibition

Case Studies and Research Findings

  • Study on GISTs :
    A study published in PubMed highlighted the compound's efficacy against gastrointestinal stromal tumors (GISTs). It was found to completely inhibit ABL and FLT3 kinase activity while selectively targeting c-KIT kinase. The study reported a GI50 of 0.021 μM against GIST-T1 cells, indicating potent antiproliferative effects .
  • Mechanistic Insights :
    Further investigations revealed that the compound effectively modulated c-KIT-mediated signaling pathways, leading to significant apoptosis and cell cycle arrest in treated cells. This suggests that the compound could serve as a potential therapeutic agent for treating GISTs and possibly other cancers dependent on similar signaling pathways.
  • Preclinical Evaluation :
    Ongoing preclinical evaluations have demonstrated acceptable bioavailability (36%) and a favorable safety profile in xenograft models, indicating its potential for further development as an anti-cancer drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sulfonamide coupling. A typical approach involves reacting 2-methoxybenzenesulfonyl chloride with a piperidine intermediate (e.g., 1-isonicotinoylpiperidin-4-ylmethanamine) under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Reaction optimization includes:

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of catalysts like DMAP to enhance coupling efficiency.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Yield Improvement : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor reaction progress via TLC or LCMS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • 1H/13C NMR : Focus on the methoxy group (δ ~3.8–4.0 ppm for 1H; δ ~56 ppm for 13C), sulfonamide NH (δ ~7.5–8.0 ppm, broad), and isonicotinoyl aromatic protons (δ ~8.5–9.0 ppm) .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]+) and purity (>95% by AUC). Use C18 columns with acetonitrile/water mobile phases .
  • FTIR : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the piperidine and sulfonamide moieties?

  • Experimental Design : Grow single crystals via slow evaporation (e.g., DMSO/water). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
  • Key Metrics : Analyze torsion angles (e.g., C–N–C–S in sulfonamide) and hydrogen-bonding networks (e.g., NH···O=S interactions). Compare with DFT-optimized geometries .
  • Challenges : Address disorder in the piperidine ring using PART and ISOR commands in SHELX .

Q. What strategies can reconcile contradictory bioactivity data across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Data Analysis : Normalize activity to control compounds (e.g., positive inhibitors). Use statistical tools (e.g., ANOVA) to assess significance of IC50 variations.
  • Mechanistic Hypotheses : Test if discrepancies arise from membrane permeability (logP ~2.5–3.5) or off-target effects. Perform SPR or ITC to validate binding affinity .
  • Case Study : In NLRP3 inflammasome inhibition, cell-based assays may show lower potency due to metabolic instability, which can be mitigated via prodrug derivatization .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s inhibitory potency?

  • SAR Framework :

Modification Impact on Activity Reference
Methoxy → EthoxyIncreased lipophilicity (logP +0.5)
Piperidine N-substitutionAlters target selectivity
Sulfonamide → AmideReduces metabolic stability
  • Design : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., NLRP3). Prioritize substitutions that enhance π-π stacking (e.g., halogenated aryl groups) .

Methodological Notes

  • Crystallography Software : SHELX (structure solution), WinGX (data processing), and ORTEP (visualization) are critical for structural validation .
  • Data Reproducibility : Provide detailed synthetic protocols (e.g., equivalents, solvent ratios) and raw spectral data in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.